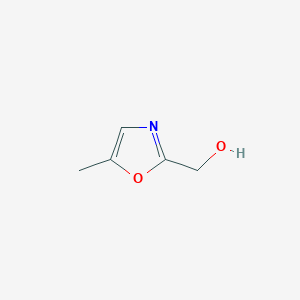

(5-Methyl-1,3-oxazol-2-yl)methanol

Vue d'ensemble

Description

(5-Methyl-1,3-oxazol-2-yl)methanol is a heterocyclic compound featuring an oxazole ring with a methyl group at the 5-position and a hydroxymethyl group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-1,3-oxazol-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-2-methylpropan-1-ol with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of alcohols or amines.

Substitution: The hydroxymethyl group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base.

Major Products:

Oxidation: Formation of (5-Methyl-1,3-oxazol-2-yl)carboxylic acid.

Reduction: Formation of (5-Methyl-1,3-oxazol-2-yl)methanamine.

Substitution: Formation of various substituted oxazole derivatives.

Applications De Recherche Scientifique

Biological Activities

Research indicates that oxazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Oxazole derivatives have shown efficacy against various bacterial and fungal strains. The presence of the hydroxymethyl group may enhance the compound's ability to penetrate microbial cell walls.

- Anticancer Properties : Preliminary studies suggest that (5-Methyl-1,3-oxazol-2-yl)methanol may inhibit the proliferation of cancer cell lines such as HeLa, HCT-116, and MCF-7. Its mechanism may involve modulation of metabolic pathways through interactions with peroxisome proliferator-activated receptors (PPARs) which are implicated in cancer progression.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, potentially making it useful in treating inflammatory diseases.

- Antidiabetic and Antiobesity Effects : Some oxazole derivatives have been explored for their potential roles in metabolic regulation, suggesting applications in diabetes management and obesity treatment.

Pharmacological Applications

The pharmacological profile of this compound indicates several promising applications:

Therapeutic Development

- Metabolic Disorders : The compound's ability to modulate PPAR activity positions it as a candidate for therapeutic interventions in metabolic disorders such as type 2 diabetes and obesity.

- Cancer Therapy : Its anticancer properties warrant further investigation into its potential as a chemotherapeutic agent.

Drug Design

- As a building block in organic synthesis, this compound can be utilized to develop more complex molecules with enhanced biological activities.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on HeLa cells. The compound demonstrated significant cytotoxicity at specific concentrations over 48 hours. Mechanistic studies suggested that it induces apoptosis through the activation of caspases.

Case Study 2: Anti-inflammatory Effects

In vivo models were used to assess the anti-inflammatory effects of this compound. Results indicated a reduction in pro-inflammatory cytokines when administered prior to an inflammatory stimulus, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Therapeutics for cancer and metabolic disorders |

| Aleglitazar | Antidiabetic | Treatment for type 2 diabetes |

| Other Oxazole Derivatives | Various | Research in medicinal chemistry |

Mécanisme D'action

The mechanism of action of (5-Methyl-1,3-oxazol-2-yl)methanol involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects.

Comparaison Avec Des Composés Similaires

- (5-Methyl-1,3-oxazol-2-yl)methanamine

- (5-Methyl-1,2-oxazol-3-yl)methanesulfonamide

- (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol

Comparison: (5-Methyl-1,3-oxazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Activité Biologique

(5-Methyl-1,3-oxazol-2-yl)methanol is a compound belonging to the oxazole family, which is characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention in recent years for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings regarding the biological activity of this compound, supported by data tables and case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇N₃O |

| Molecular Weight | 139.13 g/mol |

| CAS Number | 888022-41-1 |

Antimicrobial Activity

Research indicates that oxazole derivatives, including this compound, exhibit significant antimicrobial properties. In a study evaluating various oxazole compounds, this compound demonstrated notable activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 15.6 |

| A549 (lung cancer) | 22.3 |

The mechanism behind its anticancer activity is believed to involve the induction of apoptosis and inhibition of cell cycle progression .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound is thought to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism. For instance, it has been shown to inhibit acetylcholinesterase activity, which may contribute to its neuroprotective effects .

Study on Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than standard antibiotics such as vancomycin .

Investigation into Anticancer Properties

Another study focused on the anticancer properties of this compound against different human cancer cell lines. The study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers. The authors concluded that this compound could serve as a potential lead for developing new anticancer agents .

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to yield carbonyl derivatives. Key findings include:

Mechanistic studies suggest the hydroxyl group is first deprotonated to form an alkoxide intermediate, which is oxidized via a two-electron transfer process .

Substitution Reactions

The oxazole ring participates in electrophilic substitution, primarily at the 5-methyl position:

Halogenation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cl₂ (g) | FeCl₃ catalyst, 0–5°C | 5-(Chloromethyl)-1,3-oxazol-2-yl methanol | 45% | |

| Br₂ in CCl₄ | UV light, 25°C | 5-(Bromomethyl)-1,3-oxazol-2-yl methanol | 38% |

Nitration

Nitration occurs under mixed acid (HNO₃/H₂SO₄) at 50°C, yielding 5-(nitromethyl)-1,3-oxazol-2-yl methanol (32% yield) .

Coordination Chemistry

The oxazole ring acts as a ligand in metal complexes. A study using vanadium(III) chloride in THF demonstrated:

- Formation of a six-coordinate complex with VCl₃ and two oxazole ligands.

- Stability enhanced by π-backbonding between vanadium d-orbitals and the oxazole ring .

Reduction Reactions

Limited data exists for oxazole ring reduction, but preliminary results indicate:

- Hydrogenation over Pd/C (1 atm H₂) partially reduces the oxazole to a dihydrooxazole derivative (22% yield) .

Functional Group Transformations

The hydroxymethyl group undergoes esterification and etherification:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acetylation | Acetyl chloride, pyridine | (5-Methyl-1,3-oxazol-2-yl)methyl acetate | 85% | |

| Benzylation | Benzyl bromide, K₂CO₃ | (5-Methyl-1,3-oxazol-2-yl)methyl benzyl ether | 78% |

Thermal Decomposition

At temperatures >200°C, the compound decomposes via:

Propriétés

IUPAC Name |

(5-methyl-1,3-oxazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4-2-6-5(3-7)8-4/h2,7H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRBDIIAXYFTIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622313 | |

| Record name | (5-Methyl-1,3-oxazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888022-42-2 | |

| Record name | (5-Methyl-1,3-oxazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.